molecular formula C13H18FNO B117722 ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol CAS No. 389573-45-9

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

Cat. No.: B117722
CAS No.: 389573-45-9
M. Wt: 223.29 g/mol
InChI Key: CXRHUYYZISIIMT-DGCLKSJQSA-N
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Description

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a methyl group and a hydroxymethyl group. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.

Scientific Research Applications

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The compound is a common intermediate in the synthesis of many pharmaceuticals . Therefore, its future directions are likely tied to the development and synthesis of new pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzaldehyde and a suitable amine.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or methyl bromide.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often involving formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a fully saturated piperidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-fluorophenyl)-1-methylpiperidin-3-one or 4-(4-fluorophenyl)-1-methylpiperidin-3-carboxylic acid.

    Reduction: Formation of 4-(4-fluorophenyl)-1-methylpiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ((3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl)methanol: Similar structure but with a pyrrolidine ring instead of piperidine.

    4-(4-fluorophenyl)-1-methylpiperidine: Lacks the hydroxymethyl group.

    4-(4-fluorophenyl)-1-methylpiperidin-3-one: Contains a ketone group instead of a hydroxymethyl group.

Uniqueness

  • The presence of both the fluorophenyl and hydroxymethyl groups in ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol provides unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHUYYZISIIMT-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430930
Record name [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol
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Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389573-45-9, 109887-53-8
Record name Paroxol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389573459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXOL, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
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((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
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((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
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((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
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((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol
Reactant of Route 6
((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

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